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Compound of Interest

Compound Name: 8-Aminoquinolin-6-ol

Cat. No.: B1594119 Get Quote

This technical guide provides a comprehensive overview of the expected spectroscopic

characteristics of 8-Aminoquinolin-6-ol, a key heterocyclic compound with potential

applications in medicinal chemistry and materials science. Given the limited availability of direct

experimental spectra for this specific molecule, this document leverages established

spectroscopic principles and data from the closely related parent compound, 8-Aminoquinoline,

to provide a robust predictive analysis. This guide is intended for researchers, scientists, and

drug development professionals who require a foundational understanding of the spectroscopic

properties of this compound for its identification, characterization, and derivatization.

Introduction: The Significance of 8-Aminoquinolin-6-
ol
8-Aminoquinolin-6-ol belongs to the quinoline family, a class of nitrogen-containing

heterocyclic aromatic compounds. The quinoline scaffold is a prominent pharmacophore found

in numerous biologically active compounds, including antimalarials, antibacterials, and

anticancer agents. The introduction of amino and hydroxyl substituents at the 8 and 6 positions,

respectively, is expected to significantly influence the molecule's electronic properties,

reactivity, and potential for biological interactions. A thorough understanding of its spectroscopic

signature is paramount for any research and development involving this compound.
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The foundational step in spectroscopic analysis is understanding the molecule's structure. The

presence of the aromatic quinoline core, an electron-donating amino group (-NH₂), and an

electron-donating hydroxyl group (-OH) will dictate the key features of its NMR, IR, and Mass

spectra.

Molecular Properties of 8-Aminoquinolin-6-ol[1]

Property Value

Chemical Formula C₉H₈N₂O

Molecular Weight 160.17 g/mol

CAS Number 7402-16-6

IUPAC Name 8-aminoquinolin-6-ol

The workflow for spectroscopic characterization of a novel or sparsely documented compound

like 8-Aminoquinolin-6-ol follows a logical progression from synthesis/procurement to detailed

analysis.
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Caption: General workflow for the synthesis and spectroscopic characterization of 8-
Aminoquinolin-6-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 8-Aminoquinolin-6-ol is expected to show distinct signals for the

aromatic protons and the protons of the amino and hydroxyl groups. The chemical shifts will be

influenced by the electron-donating effects of the -NH₂ and -OH groups. For reference, the

experimental ¹H NMR data for the parent compound, 8-Aminoquinoline, is provided.[2][3]

Reference ¹H NMR Data: 8-Aminoquinoline

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.8 dd 1H H-2

~8.0 dd 1H H-4

~7.4 dd 1H H-3

~7.3 t 1H H-5

~7.2 d 1H H-7

~7.0 d 1H H-6

~4.8 br s 2H -NH₂

Predicted ¹H NMR Spectrum for 8-Aminoquinolin-6-ol:

Aromatic Region (6.0-9.0 ppm): The substitution pattern on the quinoline ring will result in a

unique set of splitting patterns for the remaining aromatic protons. The introduction of the -

OH group at C-6 will likely shift the signals of adjacent protons (H-5 and H-7) upfield
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compared to 8-aminoquinoline. The exact chemical shifts and coupling constants would

require experimental determination or high-level computational prediction.

-OH and -NH₂ Protons: The signals for the hydroxyl and amino protons are expected to be

broad singlets and their chemical shifts can vary depending on the solvent, concentration,

and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Reference ¹³C NMR Data: 8-Aminoquinoline[4]

Chemical Shift (δ) ppm Assignment

~147 C-2

~138 C-8a

~136 C-4

~134 C-8

~128 C-4a

~127 C-5

~121 C-3

~116 C-7

~110 C-6

Predicted ¹³C NMR Spectrum for 8-Aminoquinolin-6-ol:

Aromatic Carbons: The carbon atoms directly attached to the -NH₂ (C-8) and -OH (C-6)

groups are expected to be significantly shielded (shifted upfield) due to the strong electron-

donating nature of these substituents. Conversely, the ortho and para carbons relative to

these groups will also experience changes in their chemical shifts.
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Quaternary Carbons: The signals for the quaternary carbons (C-4a, C-8a) will generally be of

lower intensity.

Experimental Protocol for NMR Spectroscopy
A standardized protocol ensures reproducibility and high-quality data.

Sample Preparation: Dissolve approximately 5-10 mg of purified 8-Aminoquinolin-6-ol in a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often

a good choice for compounds with -OH and -NH₂ groups as it allows for the observation of

these exchangeable protons.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio.[5]

Typical spectral width: -2 to 12 ppm.[5]

A relaxation delay of 1-2 seconds is typically used.[5]

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

A wider spectral width is required (~0 to 200 ppm).[5]

A longer acquisition time and/or a higher sample concentration may be necessary due to

the lower natural abundance of ¹³C.

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova,

TopSpin). This involves Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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Predicted IR Absorptions for 8-Aminoquinolin-6-ol:

The IR spectrum will be characterized by the vibrational modes of the quinoline ring and the

amino and hydroxyl functional groups.

Wavenumber (cm⁻¹) Vibration Type Functional Group

3500-3200 O-H stretch, N-H stretch Hydroxyl, Amino

3100-3000 C-H stretch Aromatic

1650-1500 C=C and C=N stretch Aromatic Ring

~1600 N-H bend Amino

1300-1000 C-O stretch Phenolic Hydroxyl

900-675 C-H out-of-plane bend Aromatic

The O-H and N-H stretching bands are expected to be broad due to hydrogen bonding. The

presence of both groups may lead to overlapping bands in the 3500-3200 cm⁻¹ region.

Experimental Protocol for FTIR-ATR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient technique for acquiring IR

spectra of solid samples.

Background Collection: Record a background spectrum of the empty, clean ATR crystal.[5]

Sample Application: Place a small amount of the solid 8-Aminoquinolin-6-ol powder onto

the ATR crystal.

Sample Spectrum Collection: Apply pressure to ensure good contact between the sample

and the ATR crystal and collect the sample spectrum.[5]

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to generate the absorbance or transmittance spectrum. The typical

spectral range is 4000-400 cm⁻¹.[5]
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum for 8-Aminoquinolin-6-ol:

Molecular Ion (M⁺•): The molecular weight of 8-Aminoquinolin-6-ol is 160.17. In an electron

ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 160.

High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the

elemental composition.

Fragmentation Pattern: The fragmentation of the quinoline ring is a characteristic process.

Common fragmentation pathways for quinolines involve the loss of HCN. For 8-
Aminoquinolin-6-ol, initial fragmentation may also involve the loss of CO, a common

fragmentation for phenols, or radicals from the amino group. The exact fragmentation pattern

would provide valuable structural information. For instance, the mass spectrum of the parent

8-aminoquinoline shows a prominent molecular ion at m/z 144 and a significant fragment at

m/z 117, corresponding to the loss of HCN.[6][7][8]

8-Aminoquinolin-6-ol
(M⁺•)

m/z = 160

[M - H]⁺
m/z = 159

- H•

[M - CO]⁺•
m/z = 132

- CO

[M - HCN]⁺•
m/z = 133

- HCN

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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